Octahydro-1h-pyrido[1,2-a]pyrazine
Overview
Description
Octahydro-1H-pyrido[1,2-a]pyrazine: is a nitrogen-containing heterocyclic compound with the molecular formula C8H16N2. It is a bicyclic structure that consists of a pyridine ring fused with a pyrazine ring, both of which are fully saturated. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
Octahydro-1h-pyrido[1,2-a]pyrazine, a derivative of the pyrrolopyrazine scaffold, has been found to interact with the human mu-opioid receptors . These receptors play a crucial role in pain perception, reward, and addiction .
Mode of Action
The compound binds to the mu-opioid receptors, displaying high affinity
Pharmacokinetics
Its molecular weight (140226), LogP (100), and other physical properties suggest that it may have good bioavailability.
Result of Action
The activation of mu-opioid receptors by this compound could potentially lead to analgesic effects, given the role of these receptors in pain perception . .
Biochemical Analysis
Biochemical Properties
Octahydro-1H-pyrido[1,2-a]pyrazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase and acetylcholinesterase, influencing their activity. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in neurotransmitter levels and other biochemical pathways . Additionally, this compound can form complexes with proteins, potentially affecting protein folding and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving neurotransmitters such as serotonin and dopamine . By modulating these pathways, this compound can impact gene expression and cellular metabolism. For instance, it may alter the expression of genes involved in neurotransmitter synthesis and degradation, leading to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors, such as serotonin and dopamine receptors, modulating their activity . This binding can lead to either inhibition or activation of downstream signaling pathways, depending on the receptor type and cellular context. Additionally, this compound may inhibit or activate enzymes involved in neurotransmitter metabolism, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can induce significant changes in behavior and physiology . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects, such as neurotoxicity or hepatotoxicity, may occur at very high doses, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism . It interacts with enzymes such as monoamine oxidase and acetylcholinesterase, influencing the breakdown and synthesis of neurotransmitters. These interactions can affect metabolic flux and alter the levels of various metabolites, potentially impacting overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and activity. For example, binding to plasma proteins may facilitate its transport through the bloodstream, while interactions with cellular transporters can determine its uptake into specific cell types.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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One-Pot Synthesis:
- An unexpected nitro group displacement during a nitro-Mannich reaction can lead to the one-pot formation of the octahydro-1H-pyrido[1,2-a]pyrazine core. This method represents the shortest access to this pharmacologically relevant heterobicyclic system .
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Multi-Step Synthesis:
- A seven-step synthesis starting from ethyl 1,4-dibenzylpiperazine-2-carboxylate has been described. This method involves several steps, including transannular reactions and detosylation processes .
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Peptide Synthesis Approaches:
- Peptide synthesis methods have been employed to prepare the this compound core. This involves forming the piperazine rings through lactamization of amino acid precursors, either by solution-phase or solid-phase protocols .
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. the scalability of the one-pot synthesis and multi-step synthesis methods mentioned above could potentially be adapted for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- Octahydro-1H-pyrido[1,2-a]pyrazine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
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Reduction:
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
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Substitution:
- Substitution reactions, such as nucleophilic substitution, can occur at various positions on the pyridine or pyrazine rings. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products:
Oxidized Derivatives: Various oxidized forms depending on the reaction conditions.
Reduced Derivatives: Reduced forms with altered pharmacological properties.
Substituted Derivatives: Compounds with nucleophilic groups substituted at specific positions on the rings.
Scientific Research Applications
Chemistry:
- Octahydro-1H-pyrido[1,2-a]pyrazine is used as a building block in the synthesis of various bioactive molecules. Its unique structure makes it a valuable scaffold for the development of new chemical entities.
Biology:
- The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a core structure in the design of biologically active molecules.
Medicine:
- In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. They have shown promise in targeting specific receptors and enzymes, making them candidates for drug development.
Industry:
- The compound’s stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
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Pyrrolopyrazine Derivatives:
- Pyrrolopyrazine derivatives share a similar nitrogen-containing heterocyclic structure. They exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
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Pyrazinoquinoline Derivatives:
- These compounds have a similar bicyclic structure but with different ring fusion patterns. They are known for their potential as kinase inhibitors and other therapeutic applications .
Uniqueness:
- Octahydro-1H-pyrido[1,2-a]pyrazine is unique due to its fully saturated bicyclic structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and serve as a versatile building block makes it valuable in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHPOXROAPYCGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386908 | |
Record name | octahydro-1h-pyrido[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-75-5 | |
Record name | octahydro-1h-pyrido[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-1,4-Diazabicyclo[4.4.0]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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